7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione
Description
Properties
Molecular Formula |
C15H6Cl2N2O2 |
|---|---|
Molecular Weight |
317.1 g/mol |
IUPAC Name |
7,9-dichloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O2/c16-7-5-9(17)12-11(6-7)19-14(13(12)20)18-10-4-2-1-3-8(10)15(19)21/h1-6H |
InChI Key |
WDIWBJWPIVJQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC(=C4)Cl)Cl)C(=O)C3=N2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Tandem Oxidative Cyclization Method
A highly efficient and versatile method involves a one-pot tandem process starting from anthranilamide and 2-bromoacetophenone derivatives, mediated by iodine and copper catalysts under aerobic conditions. This method integrates five reactions in a single sequence: α-halogenation, Kornblum oxidation, condensation, aromatization, and intramolecular heteroaryl coupling.
- Reagents: Anthranilamide (1 mmol), 2-bromoacetophenone (1 mmol), iodine (1.5 equivalents), copper(I) iodide (30 mol%), cesium carbonate (1 equivalent)
- Solvent: Dimethyl sulfoxide (DMSO), 5 mL
- Temperature: 100 °C
- Time: Approximately 6 hours under open air
- α-Iodination of 2-bromoacetophenone forms an iodo-substituted intermediate.
- Kornblum oxidation converts the α-iodo ketone to an aldehyde intermediate.
- Condensation with anthranilamide forms a cyclized intermediate.
- Aromatization occurs to stabilize the heterocyclic system.
- Intramolecular heteroaryl coupling completes the formation of the indolo[2,1-b]quinazoline-6,12-dione scaffold.
This protocol affords good to moderate yields with various substituted anthranilamides and 2-bromoacetophenones, including halogen and alkyl substitutions. Halogen-substituted substrates tend to give slightly higher yields.
Table 1: Optimization of Reaction Conditions for Indolo[2,1-b]quinazoline-6,12-dione Synthesis
| Entry | Oxidant | Copper Source | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | I2 (0.3 eq) | None | None | Neat | RT | NR |
| 2 | I2 (0.3 eq) | None | None | DMSO | RT | Trace |
| 3 | I2 (0.3 eq) | None | None | DMSO | 100 | 15 |
| 4 | I2 (1.5 eq) | CuI (30 mol%) | Cs2CO3 (1 eq) | DMSO | 100 | Good |
NR = No Reaction; RT = Room Temperature
Copper-Catalyzed Cyclization Using Isatin Derivatives
Another reported method involves the copper-catalyzed reaction of isatin derivatives with bases in polar aprotic solvents like dimethylformamide (DMF). For instance, the synthesis of 7,9-dichloroindolo[2,1-b]quinazoline-6,12-dione can be achieved by reacting 4-chloroisatin with copper(I) iodide and potassium bicarbonate at 90 °C for 24 hours.
- Starting Material: 4-chloroisatin (1 mmol)
- Catalyst: CuI (0.2 mmol)
- Base: KHCO3 (1 mmol)
- Solvent: DMF (2 mL)
- Temperature: 90 °C
- Reaction Time: 24 hours
After completion, the mixture is quenched, filtered, and purified by column chromatography to isolate the product as an orange solid with good yield (~83%).
Structural and Spectroscopic Characterization
The compound crystallizes in the P-1 space group with two independent molecules per asymmetric unit. Key bond lengths include:
- C–Cl bonds: 1.7272–1.7358 Å
- C=O bonds: 1.211–1.221 Å (with the five-membered ring C=O bonds slightly shorter)
- N–C bonds indicating double bond character in the quinazoline ring
Spectroscopic data (NMR, MS) confirm the structure and purity of the synthesized compound, with characteristic chemical shifts corresponding to the aromatic and carbonyl protons and carbons.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| One-pot tandem oxidative cyclization | Anthranilamide + 2-bromoacetophenone | I2, CuI, Cs2CO3 | DMSO | 100 °C, 6 h, aerobic | Good | Integrates 5 reactions in one pot |
| Copper-catalyzed cyclization | 4-Chloroisatin | CuI, KHCO3 | DMF | 90 °C, 24 h | ~83 | Simple procedure with good yield |
Chemical Reactions Analysis
SOCl₂-Mediated Condensation
An alternative route involves condensation of anthranilic acid with 4-chloro-5-fluoroindolequinone in the presence of SOCl₂ :
-
Reagents : Anthranilic acid (1 eq), SOCl₂ (3 mL)
-
Solvents : Toluene (reflux), followed by dichloromethane
-
Temperature : Reflux (1 hour)
-
Workup : Recrystallization in methanol or dichloromethane
This method avoids transition-metal catalysts but lacks detailed yield data in available sources .
Substrate Scope and Functionalization
The halogenated indoloquinazoline scaffold tolerates diverse substituents. Key examples include:
| Product Substituents | Yield (%) | Conditions |
|---|---|---|
| 7,9-Dichloro | 83 | CuI, Cs₂CO₃, DMSO |
| 8-Fluoro-9-chloro | – | SOCl₂, toluene |
| 3,9-Dichloro | 47 | KHCO₃, DMSO |
| 3,9-Dimethoxy | 47 | CuI, KHCO₃ |
Halogenated substrates (Cl, Br) generally show higher yields compared to alkoxy or nitro groups .
Mechanistic Insights
The iodine-mediated pathway proceeds via:
-
α-Iodination : I₂ promotes C–H activation of 2-bromoacetophenone.
-
Kornblum Oxidation : DMSO oxidizes α-iodoketone to aldehyde.
-
Condensation : Aldehyde reacts with anthranilamide to form imine intermediate.
-
Aromatization : Oxidative cyclization generates quinazoline core.
-
Heteroaryl Coupling : CuI facilitates intramolecular C–N bond formation .
Spectroscopic Characterization
¹³C NMR (CDCl₃) :
HRMS :
Challenges and Limitations
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes or proteins involved in critical biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The biological activity of indoloquinazoline derivatives is highly dependent on substituent position and electronic properties. Key comparisons include:
Tryptanthrin (Parent Compound)
- Structure: No halogen substituents.
- Activity : Broad-spectrum antimicrobial activity (e.g., IC₅₀ ~500 ng/mL against Plasmodium falciparum) but lower potency against drug-resistant strains .
- Solubility : Moderate due to planar aromatic structure.
7,9-Dichloro Derivative
- Structure : Cl substituents at positions 7 and 7.
- Activity : Enhanced antimalarial activity (IC₅₀ <100 ng/mL against multidrug-resistant P. falciparum), attributed to electron-withdrawing Cl groups stabilizing interactions with heme or hemozoin .
8-Substituted Derivatives
- Examples : 8-Chloro, 8-Bromo, 8-Methyl (4b–4d in ).
- Activity :
- Key Difference : Substitution at position 8 vs. 7/9 alters steric and electronic interactions, affecting target selectivity.
4-Azaindoloquinazoline-6,12-dione
Functional Group Modifications
7-((2-(Dimethylamino)ethyl)amino)indoloquinazoline-6,12-dione
- Structure: Aminoethyl side chain at position 5.
- Activity :
- Comparison : The 7,9-dichloro derivative lacks such solubilizing groups, limiting its bioavailability despite superior target affinity.
Methoxy and Carboxylic Acid Derivatives
Pharmacokinetic and Toxicity Profiles
| Compound | Solubility (LogP) | Toxicity (CC₅₀) | Key Challenges |
|---|---|---|---|
| 7,9-Dichloro derivative | 2.8 (predicted) | >50 µM (hepatic cells) | Limited oral absorption |
| Tryptanthrin | 2.1 | >100 µM | Rapid metabolism in vivo |
| 7-Aminoethyl derivative | 1.5 | 15 µM (HEK293 cells) | High solubility but dose-limiting toxicity |
| 4-Azaindoloquinazoline | 1.9 | >100 µM | Low efficacy in complex media |
Biological Activity
7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione is a synthetic compound notable for its fused indolo and quinazoline structure. This compound is characterized by dichloro substitutions at the 7 and 9 positions of the indolo ring and carbonyl groups at the 6 and 12 positions of the quinazoline moiety. Its molecular formula is with a molecular weight of approximately 306.12 g/mol. The compound has garnered attention for its significant biological activities, particularly its antibacterial and antitumor properties.
The compound exhibits a planar four-ring system that enhances its stability and potential biological activity. The presence of reactive functional groups, such as carbonyls and chlorine atoms, allows for various chemical reactions including nucleophilic addition and substitution reactions. These properties are pivotal in its biological interactions.
Antibacterial Activity
7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione has demonstrated significant antibacterial properties against various strains of bacteria. Notably, it has shown effectiveness against Mycobacterium tuberculosis , including multi-drug resistant strains (MDRTB) . In vitro studies have indicated that this compound can inhibit the growth of pathogenic mycobacteria, making it a potential candidate for treating tuberculosis .
Antitumor Activity
The compound exhibits antitumor effects against several cancer cell lines, including leukemia and breast cancer cells. Research indicates that it may interfere with cellular proliferation pathways by targeting specific enzymes or receptors involved in cancer progression .
Antiparasitic Activity
In addition to its antibacterial and antitumor properties, 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione has shown efficacy against protozoan parasites such as Leishmania donovani and Plasmodium falciparum, indicating its potential as an antiparasitic agent .
The mechanism through which 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to enzymes or receptors critical for cell proliferation and infection pathways. The unique halogenation pattern may enhance its binding affinity compared to non-halogenated analogs .
Comparative Analysis with Similar Compounds
The biological activity of 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione can be compared to other compounds within the indoloquinazoline family:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tryptanthrin (Indolo[2,1-b]quinazoline-6,12-dione) | C₁₃H₈N₂O₂ | Natural product; lacks halogen substituents |
| 9-Chloroindolo[2,1-b]quinazoline-6,12-dione | C₁₃H₉ClN₂O₂ | Contains one chlorine atom; different activity profile |
| 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione | C₁₃H₉Cl₂N₂O₂ | Different chlorine positioning; similar biological properties |
| 9-Bromoindolo[2,1-b]quinazoline-6,12-dione | C₁₃H₉BrN₂O₂ | Bromine substitution; varies in reactivity |
The dual chlorine substitutions in 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione enhance its stability and reactivity compared to other derivatives.
Case Studies
In recent studies involving the synthesis and evaluation of various quinazoline derivatives similar to 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione:
- Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested against Gram-positive and Gram-negative bacterial strains. Among them, compounds with structural similarities to 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione exhibited moderate to high antibacterial activity .
- Anticancer Evaluation : In vitro assays demonstrated that derivatives similar to this compound effectively inhibited the growth of breast cancer cell lines by inducing apoptosis through specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7,9-Dichloroindolo[2,1-b]quinazoline-6,12-dione, and how can reaction parameters be systematically optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of chlorinated precursors under acidic or thermal conditions. Critical parameters include temperature (110–150°C), solvent polarity (e.g., DMF or acetic acid), and stoichiometric ratios of reactants. A factorial design approach can optimize variables by testing interactions between parameters (e.g., temperature vs. catalyst loading) to maximize yield . X-ray crystallography confirms structural fidelity post-synthesis, as demonstrated in single-crystal studies .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach is essential:
- X-ray diffraction (XRD) : Resolves crystal packing and bond angles (e.g., C–Cl bond distances reported as 1.73–1.75 Å) .
- NMR spectroscopy : and NMR identify substituent effects; chlorine atoms induce distinct deshielding in quinazoline rings.
- Mass spectrometry (HRMS) : Validates molecular mass (±0.001 Da accuracy).
Cross-referencing these methods ensures structural accuracy and purity assessment .
Q. How can researchers determine key physicochemical properties (e.g., solubility, stability) for this compound?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC quantification across solvents (e.g., water, DMSO).
- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) identifies decomposition thresholds.
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via spectrophotometry. Document conditions rigorously to ensure reproducibility .
Advanced Research Questions
Q. What computational strategies can elucidate electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrophilic/nucleophilic sites. Coupling with molecular dynamics simulations models solvation effects. Validate predictions experimentally via cyclic voltammetry or UV-Vis spectroscopy .
Q. How can kinetic studies resolve contradictions in reported reaction mechanisms for its synthesis?
- Methodological Answer : Conduct time-resolved in situ FTIR or NMR to monitor intermediate formation. Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) under varying conditions. Compare with computational reaction path searches (e.g., artificial force-induced reaction method) to identify rate-determining steps .
Q. What experimental designs address discrepancies in reported bioactivity data (e.g., cytotoxicity)?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., HeLa or MCF-7) and exposure times.
- Dose-response curves : Fit data to Hill equation for IC consistency.
- Control variables : Account for solvent effects (e.g., DMSO concentration ≤0.1%).
Meta-analysis of published data with strict inclusion criteria can identify outliers .
Q. How can researchers design stability studies under physiologically relevant conditions?
- Methodological Answer : Simulate biological environments using phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS. Accelerated stability testing (40°C/75% RH) predicts shelf-life using the Arrhenius equation. Include control groups for hydrolytic vs. oxidative pathways .
Q. What strategies improve its application in targeted drug delivery systems?
- Methodological Answer : Functionalize the quinazoline core with PEGylated linkers or aptamer conjugates to enhance solubility and selectivity. Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., topoisomerase II). Validate via SPR (surface plasmon resonance) or fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
